molecular formula C8H8FNO B2639789 1-(2-Fluoro-phenyl)-ethanone oxime CAS No. 364-81-8

1-(2-Fluoro-phenyl)-ethanone oxime

Cat. No. B2639789
CAS RN: 364-81-8
M. Wt: 153.156
InChI Key: GICWIGFGMGZNGL-UHFFFAOYSA-N
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Description

Fluorinated compounds, such as 2-(4-fluoro-phenyl)-ethylamine, have been studied for their unique properties. Fluorination is considered a possible means for altering the conformational landscapes in molecules . The effect of fluorine substitution has been studied by measuring the vibronic and vibrational spectra of gas phase 2-(4-fluoro-phenyl)-ethylamine .


Synthesis Analysis

In a study, a series of 3,5-substituted-1,2,4-oxadiazole derivatives were synthesized in good to excellent yields . The anti-inflammatory potential of the newly synthesized compounds was evaluated by anti-denaturation assay using diclofenac sodium as the reference standard .


Molecular Structure Analysis

The interpretation of the structures of conformers of 2-(4-fluoro-phenyl)-ethylamine was assisted by the results of quantum chemical calculations, including a torsional potential energy surface, energies of the fully optimized geometries in the S0 state, and harmonic Raman spectra as well as natural bond orbital and atoms in molecule analyses .


Chemical Reactions Analysis

The combination of the catalytic power of photocatalysis and biocatalysis has greatly boosted the development of novel synthetic strategies due to its functional diversity and stereoselective specificity . A one-pot cascade process that combined photo-oxidative fluoridation and bio-reduction was described .


Physical And Chemical Properties Analysis

Fluorine substitution can lead to a wide range of different compounds, with modified conformational preferences and properties, relative to their non-fluorinated counterparts . Fluorine’s small size and highest electronegativity lead to highly polarized C–F bonds and non-polarizable fluorine lone pairs .

Scientific Research Applications

Fluoroquinolone Synthesis

Fluoroquinolones are important antimicrobial agents. Researchers have explored the synthesis of fluoroquinolones using various building blocks. 1-(2-Fluoro-phenyl)-ethanone oxime can be a precursor for fluoroquinolone derivatives . Here’s a brief overview:

1,3,4-Oxadiazole Derivatives

1-(2-Fluoro-phenyl)-ethanone oxime can also serve as a starting material for the synthesis of 1,3,4-oxadiazole derivatives. These compounds have diverse biological activities, including antiproliferative effects against cancer cells :

Mechanism of Action

While specific information on the mechanism of action of “1-(2-Fluoro-phenyl)-ethanone oxime” is not available, related compounds have been studied for their potential anti-inflammatory effects .

Safety and Hazards

The safety data sheet for 2-Fluorophenylacetic acid, a related compound, indicates that it is a combustible liquid. It advises keeping away from heat/sparks/open flames/hot surfaces and recommends wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

The selective fluorination of bioactive molecules allows the design of new drugs with modified physicochemical characteristics and increased pharmaceutical effectiveness . This suggests potential future directions for research into fluorinated compounds like “1-(2-Fluoro-phenyl)-ethanone oxime”.

properties

IUPAC Name

(NZ)-N-[1-(2-fluorophenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-6(10-11)7-4-2-3-5-8(7)9/h2-5,11H,1H3/b10-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICWIGFGMGZNGL-POHAHGRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=CC=C1F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/O)/C1=CC=CC=C1F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoro-phenyl)-ethanone oxime

CAS RN

364-81-8
Record name N-[1-(2-fluorophenyl)ethylidene]hydroxylamine
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